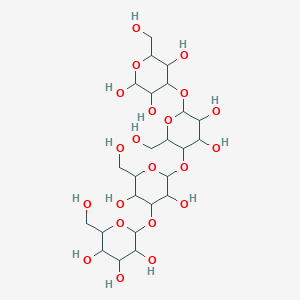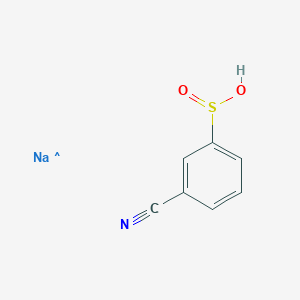
3a,4b,3a-Galactotetraose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4b,3a-Galactotetraose is a carbohydrate compound with the molecular formula C24H42O21. It is a type of oligosaccharide consisting of four galactose units linked together.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3a,4b,3a-Galactotetraose typically involves enzymatic methods using β-galactosidase. The enzyme facilitates the transgalactosylation reaction, where galactose units are transferred to form the oligosaccharide. The reaction conditions often include a controlled temperature, pH, and substrate concentration to optimize yield and selectivity .
Industrial Production Methods: Industrial production of this compound can be achieved using immobilized enzyme systems in continuous stirred tank reactors (CSTR). This method allows for better control of the reaction and facilitates product recovery and enzyme reuse. The operational variables such as inlet concentrations of sugar substrates, temperature, feed substrate molar ratio, enzyme loading, and feed flow rate are carefully optimized to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions: 3a,4b,3a-Galactotetraose undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, leading to the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield galactonic acid, while reduction may produce galactitol .
Wissenschaftliche Forschungsanwendungen
3a,4b,3a-Galactotetraose has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions.
Biology: It serves as a substrate for studying glycosidase enzymes and their mechanisms.
Industry: It is used in the production of prebiotics and functional foods due to its beneficial effects on gut health
Wirkmechanismus
The mechanism of action of 3a,4b,3a-Galactotetraose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosidase enzymes, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biological pathways, including those involved in digestion and metabolism .
Vergleich Mit ähnlichen Verbindungen
Lactulose: A disaccharide used in the treatment of constipation and hepatic encephalopathy.
Galactobiose: A disaccharide consisting of two galactose units.
Galactotriose: An oligosaccharide consisting of three galactose units.
Uniqueness: 3a,4b,3a-Galactotetraose is unique due to its specific arrangement of four galactose units, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-[5-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAHRYDVILRNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanesulfonyl chloride, cis](/img/structure/B12309977.png)
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12309982.png)

![disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B12309994.png)
![Methyl 2-[[[3-hydroxy-4-[(3-methoxy-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutoxy]-phenoxyphosphoryl]amino]propanoate](/img/structure/B12310000.png)




![2-[4,5-Dihydroxy-2-[4-hydroxy-6-[[2-hydroxy-20-(hydroxymethyl)-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12310031.png)



![N-[4-(Aminomethyl)phenyl]pyridin-2-amine](/img/structure/B12310061.png)
